Cetirizine D4 dihydrochloride
Description
Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Science
Stable isotope labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.com This subtle modification creates a compound that is chemically identical to the parent drug but has a higher molecular weight. caymanchem.com This mass difference is the key to their utility, as it allows for their distinct detection by mass spectrometry (MS) while ensuring they behave almost identically to the unlabeled drug within a biological system. caymanchem.com
The significance of SIL compounds in pharmaceutical science is multifaceted. They are instrumental in pharmacokinetic studies, helping to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net By administering a labeled version of a drug, researchers can accurately track its journey through the body and identify its metabolites. Furthermore, stable isotope labeling plays a crucial role in drug development by facilitating the study of metabolic pathways, which can help in designing drugs with improved efficacy and safety profiles. nih.govnih.gov
Fundamental Role of Deuterated Analogues in Quantitative Bioanalytical Methodologies
Deuterated analogues, where hydrogen atoms are replaced by deuterium, are a prominent class of SIL compounds. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolism for the deuterated compound, a phenomenon known as the kinetic isotope effect. wikipedia.orgbioscientia.de This property can be leveraged to create drugs with a longer half-life. wikipedia.org
However, the primary and most fundamental role of deuterated analogues is as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov In these analyses, a known quantity of the deuterated analogue is added to a biological sample (like plasma or urine) at the beginning of the sample preparation process. lgcstandards.com Because the deuterated standard is chemically and physically very similar to the analyte (the drug being measured), it experiences the same variations during extraction, handling, and analysis. scioninstruments.comscispace.com
By comparing the MS signal of the analyte to that of the known quantity of the deuterated internal standard, researchers can correct for any loss of sample during preparation and for fluctuations in the mass spectrometer's response. scioninstruments.comlgcstandards.com This significantly improves the accuracy, precision, and reliability of the quantitative results. scispace.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical mass spectrometry. scispace.comnih.gov
Overview of Cetirizine (B192768) D4 Dihydrochloride (B599025) as a Pivotal Research Compound
Cetirizine D4 Dihydrochloride is the deuterium-labeled analogue of Cetirizine Dihydrochloride, a well-known second-generation antihistamine. medchemexpress.compharmaffiliates.com In this compound, four hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for the quantitative analysis of cetirizine in biological matrices. veeprho.comresearchgate.netnih.gov
The use of this compound is crucial for accurately determining the concentration of cetirizine in pharmacokinetic studies and for bioequivalence studies, which compare a generic drug to its brand-name counterpart. nih.govfda.gov For instance, in a bioequivalence study of a new cetirizine formulation, Cetirizine D4 was used as the internal standard to ensure the precision of the pharmacokinetic parameter measurements. fda.gov The mass spectrometer can differentiate between the unlabeled cetirizine and the heavier Cetirizine D4, allowing for precise quantification. nih.gov
Beyond its role as an internal standard, deuterated compounds like (R)-Cetirizine-d4 dihydrochloride are also used in research to investigate potential therapeutic properties, such as in studies exploring its effects on cancer cells and as a kinase inhibitor for research purposes. biosynth.com The stability and reliability of this compound make it a pivotal compound in advancing our understanding of cetirizine's behavior in the body and in ensuring the quality and accuracy of analytical data in pharmaceutical research.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₃·2HCl |
| Molecular Weight | 465.83 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 152-155°C , 205-208°C (dec.) chemicalbook.com |
| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly), Water (Slightly) |
| Storage | Store at -20°C under an inert atmosphere |
Properties
Molecular Formula |
C21H23D4Cl3N2O3 |
|---|---|
Molecular Weight |
465.83 |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Incorporation Strategies for Cetirizine D4 Dihydrochloride
Strategic Approaches for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium at specific molecular positions is a key strategy in medicinal chemistry to influence a drug's metabolic fate. This approach is predicated on the kinetic isotope effect, where the greater mass of deuterium compared to protium (B1232500) can lead to a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic properties such as a longer half-life or reduced formation of certain metabolites.
In the case of Cetirizine (B192768) D4 dihydrochloride (B599025), the four deuterium atoms are incorporated into the ethoxy side chain. This specific placement suggests a targeted approach to block potential metabolism at this site. The synthesis of such selectively deuterated molecules requires careful planning and the use of deuterated building blocks or reagents at appropriate stages of the synthetic sequence.
Precursor Selection and Stereoselective Synthesis Methodologies for Deuterated Cetirizine Analogues
The synthesis of Cetirizine D4 dihydrochloride can be approached by adapting established synthetic routes for Cetirizine, incorporating a deuterated precursor for the ethoxyacetic acid side chain.
A plausible synthetic strategy for this compound involves the alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with a deuterated derivative of 2-(2-chloroethoxy)acetic acid. The key challenge lies in the preparation of the deuterated side-chain precursor.
A feasible route to this precursor starts with commercially available ethylene-d4 (B1596295) glycol (HOCD₂CD₂OH). This can be converted to 2-(2-chloroethoxy-d4)ethanol through a series of reactions, for instance, by reaction with thionyl chloride to introduce the chloro group. Subsequent oxidation of the alcohol functionality would yield the desired 2-(2-chloroethoxy-d4)acetic acid. Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid).
Once the deuterated side-chain is synthesized, it can be coupled with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. This alkylation reaction is a standard procedure in the synthesis of Cetirizine and its analogs. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Table 1: Plausible Synthetic Pathway for this compound
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Ethylene-d4 glycol | Thionyl chloride (SOCl₂) | 2-(2-chloroethoxy-d4)ethanol |
| 2 | 2-(2-chloroethoxy-d4)ethanol | Potassium permanganate (KMnO₄) or Jones Reagent | 2-(2-chloroethoxy-d4)acetic acid |
| 3 | 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine + 2-(2-chloroethoxy-d4)acetic acid derivative | Base (e.g., Na₂CO₃) | Cetirizine-d4 |
| 4 | Cetirizine-d4 | Hydrochloric acid (HCl) | This compound |
Cetirizine is a chiral molecule, and its antihistaminic activity primarily resides in the (R)-enantiomer, known as Levocetirizine (B1674955). Consequently, the stereoselective synthesis of (R)-Cetirizine-d4 is of significant therapeutic interest. A common strategy to obtain the desired enantiomer is through the chiral resolution of a key intermediate, such as (R)-1-[(4-chlorophenyl)(phenyl)-methyl]piperazine.
This resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization. Once the desired diastereomer is isolated, the chiral auxiliary can be removed to yield the enantiomerically pure intermediate. This enantiopure piperazine (B1678402) derivative can then be alkylated with the deuterated side-chain, as described in section 2.2.1, to produce (R)-Cetirizine-d4. The final product's enantiomeric purity can be confirmed using chiral high-performance liquid chromatography (HPLC).
Physicochemical Characterization of Deuterated Products for Isotopic Purity and Structural Fidelity
The structural confirmation and purity assessment of this compound are crucial for its use as a pharmaceutical compound or an internal standard in analytical methods. This is achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the isotopic purity of the synthesized compound. For Cetirizine D4, the molecular weight is expected to be four mass units higher than that of the non-deuterated Cetirizine. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. In a multiple reaction monitoring (MRM) experiment, specific precursor-to-product ion transitions are monitored for both the deuterated and non-deuterated compounds. For Cetirizine D4, a precursor ion of m/z 393.09 is observed, which fragments to product ions of m/z 165.15 and 201.10. lgcstandards.comchemicalbook.comchemicalbook.comgoogle.com This is distinct from non-deuterated Cetirizine, which shows a precursor ion of m/z 389.26 fragmenting to m/z 165.16 and 201.09. lgcstandards.comchemicalbook.comchemicalbook.comgoogle.com Analysis of the isotopic distribution in the mass spectrum allows for the quantification of the isotopic purity, which for commercially available standards of (±)-Cetirizine-d4 Dihydrochloride is typically high, with the d4 species being the most abundant.
Table 2: Mass Spectrometry Data for Cetirizine and Cetirizine-d4
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| Cetirizine-d4 | 393.09 | 165.15, 201.10 |
Advanced Analytical Methodologies Employing Cetirizine D4 Dihydrochloride As an Internal Standard
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development and Validation
The coupling of UHPLC with tandem mass spectrometry has become the gold standard for the quantification of drugs and their metabolites in biological fluids, offering high sensitivity, selectivity, and throughput. In this context, Cetirizine (B192768) D4 Dihydrochloride (B599025) is an ideal internal standard for the determination of Cetirizine.
Optimization of Chromatographic Parameters for Resolution of Deuterated and Undeuterated Species
A primary objective during the development of a robust UHPLC-MS/MS method is to ensure the co-elution of the analyte and its deuterated internal standard. This is crucial for compensating for any matrix effects that can suppress or enhance the ionization of the analyte. lgcstandards.com However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a chromatographic isotope effect, where the deuterated compound has a slightly different retention time than its non-deuterated counterpart. nih.govscispace.com In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly shorter retention times. nih.gov
The optimization of chromatographic parameters is therefore essential to minimize this separation and ensure near-perfect co-elution. Key parameters that are meticulously adjusted include:
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase, as well as the type and concentration of additives (e.g., formic acid, ammonium acetate), are fine-tuned. For Cetirizine analysis, a mobile phase consisting of a combination of ammonium acetate, water, and methanol has been successfully used. acs.orgresearchgate.net
Stationary Phase: The choice of the analytical column, typically a C18 stationary phase, influences the separation. The specific properties of the C18 column, such as particle size and surface chemistry, can impact the resolution of the deuterated and undeuterated species.
Flow Rate and Gradient Elution: The flow rate and the gradient profile are optimized to achieve a balance between analysis time and the resolution of the target compounds from matrix components, while ensuring the analyte and internal standard elute together.
The goal is to develop a method where the retention time difference between Cetirizine and Cetirizine D4 is negligible, ensuring that both experience the same ionization conditions and matrix effects, thus leading to accurate and precise quantification. chromatographyonline.com
Principles of Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) and Ionization Source Selection
Tandem mass spectrometry provides exceptional selectivity and sensitivity for drug quantification. The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM).
Multiple Reaction Monitoring (MRM): In MRM, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte or internal standard). This precursor ion is then fragmented in the collision cell, and the third quadrupole is set to monitor a specific product ion. This two-stage mass filtering significantly reduces background noise and enhances the specificity of the analysis. For Cetirizine and its deuterated internal standard, specific MRM transitions are monitored. acs.orgresearchgate.netnih.gov
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| Cetirizine D4 | 393.09 | 165.15, 201.10 |
Ionization Source Selection: The choice of ionization source is critical for achieving optimal sensitivity. The two most common atmospheric pressure ionization (API) sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like Cetirizine. It generates ions directly from a solution by applying a high voltage to a liquid spray. ESI is often operated in the positive ion mode for the analysis of Cetirizine. acs.orgresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions.
For the analysis of Cetirizine, ESI is generally the preferred ionization source due to the polar nature of the molecule. researchgate.net
Influence of Deuteration on Fragmentation Patterns and Ionization Efficiency in Mass Spectrometry
The use of a deuterated internal standard is based on the assumption that it behaves identically to the analyte during sample preparation, chromatography, and ionization.
Fragmentation Patterns: The fragmentation of Cetirizine D4 is expected to be very similar to that of non-deuterated Cetirizine. The MRM transitions show that the product ions are nearly identical in mass, indicating that the core fragmentation pathways are conserved. acs.orgresearchgate.net The slight difference in the mass of the product ions is due to the potential retention of deuterium atoms in the fragment.
Ionization Efficiency: The effect of deuteration on ionization efficiency is a more complex phenomenon. While it is often assumed that there is no significant difference, some studies have reported that deuterated compounds can exhibit a slightly higher ionization efficiency in ESI, leading to a stronger signal compared to their non-deuterated counterparts. stackexchange.com This kinetic isotope effect can influence the relative response of the analyte and the internal standard. However, as the internal standard is used for ratio-based quantification, this effect is generally compensated for during the calibration process.
Rigorous Method Validation Criteria: Linearity, Limit of Quantification, Precision, and Accuracy for Deuterated Standards
A bioanalytical method using a deuterated internal standard like Cetirizine D4 Dihydrochloride must undergo rigorous validation to ensure its reliability, in accordance with guidelines from regulatory agencies such as the FDA and EMA. researchgate.netplos.org
The key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity is typically evaluated over a specified concentration range, and a correlation coefficient (r²) of >0.99 is generally required. emerypharma.comrssl.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For Cetirizine in biological matrices, LOQs in the low ng/mL range have been reported. nih.gov
Precision: The closeness of agreement between a series of measurements. It is assessed at different concentration levels (low, medium, and high quality control samples) and is expressed as the relative standard deviation (RSD). Both intra-day (within a single day) and inter-day (on different days) precision are evaluated. emerypharma.com
Accuracy: The closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration. emerypharma.com
Below is a table summarizing typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LOQ | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision (%RSD) | ≤ 15% (except at LOQ, where it should be ≤ 20%) |
| Accuracy (% deviation) | Within ±15% of the nominal concentration (except at LOQ, where it should be within ±20%) |
Quantitative Nuclear Magnetic Resonance (qNMR) Applications in Drug Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself. resolvemass.caresearchgate.net
Comparative Analytical Performance of qNMR versus Chromatographic Techniques for Deuterated Compounds
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), present distinct advantages and disadvantages for the quantification of deuterated compounds like this compound. As a primary ratio method, qNMR allows for direct comparison between the signals of an analyte and an internal standard, with peak areas being directly proportional to the number of nuclei. ethz.ch This characteristic often makes qNMR a superior method for purity determination compared to conventional chromatographic methods. researchgate.netnih.gov
In contrast to chromatography, qNMR method development can be significantly faster. govst.edu It is a non-destructive technique that requires simpler sample preparation and can quantify multiple analytes using a single, chemically different internal standard, thereby avoiding signal overlap. nih.govresearchgate.netijpsonline.com Chromatographic methods, conversely, often require a highly pure, identical standard of the substance of interest, which may not always be available. ethz.ch
However, a primary limitation of qNMR is its lower sensitivity compared to techniques like HPLC or mass spectrometry. researchgate.net Chromatographic methods are often preferred for detecting trace-level impurities or when the analyte concentration is very low.
A direct comparison of qNMR and HPLC for the analysis of Cetirizine dihydrochloride highlights these differences. A study validating both methods found that qNMR demonstrated excellent linearity and precision, comparable to HPLC, while offering significant reductions in analysis time and solvent waste. govst.edu For instance, the qNMR analysis required only 25 mL of deuterated water, whereas the HPLC method consumed 1.5 L of acetonitrile. govst.edu Method development for qNMR was completed in approximately 2 hours, a fraction of the 15 hours needed for the HPLC method. govst.edu
The choice between qNMR and chromatography depends on the specific analytical requirements. For purity assessment and quantification where speed and reduced environmental impact are priorities, qNMR is a powerful alternative. ijpsonline.combwise.kr For trace analysis and when sensitivity is paramount, chromatographic techniques remain the standard.
| Parameter | qNMR | HPLC |
|---|---|---|
| Linearity (R² value) | > 0.998 | 0.9994 |
| Precision (%CV, Max) | 0.483 | < 1.5% (between-day) nih.gov |
| Method Development Time | ~ 2 hours | ~ 15 hours |
| Solvent Consumption | 25 mL (Deuterated Water) | 1.5 L (Acetonitrile) |
| Primary Advantage | Speed, Low Waste, Non-destructive | High Sensitivity |
Ancillary Spectroscopic and Chromatographic Techniques in Deuterated Compound Analysis
Derivative UV Spectrophotometry for Analytical Method Development
Derivative UV spectrophotometry is a valuable analytical tool for method development, particularly in the analysis of multi-component samples where spectral overlap is a concern. innovareacademics.inresearchgate.net This technique involves the mathematical differentiation of a zero-order absorption spectrum (the conventional plot of absorbance versus wavelength) to generate first, second, or higher-order derivatives. whoi.eduscispace.com The primary advantage of this process is the enhanced resolution of overlapping spectral bands, which increases the selectivity of the analysis without requiring physical separation of the analytes. innovareacademics.inuw.edu.pl
In the context of using this compound as an internal standard, derivative UV spectrophotometry can be employed to resolve its spectrum from that of the primary analyte or potential impurities. The technique is effective at eliminating background interference and baseline shifts, thereby improving the accuracy of quantification. whoi.edu For example, the "zero-crossing" technique in second-derivative spectrophotometry allows for the precise determination of one substance in a two-component mixture by measuring the signal at a wavelength where the other component's derivative spectrum crosses the zero axis. nih.gov
The utility of this method is demonstrated in the analysis of various pharmaceutical compounds, including antihistamines. nih.govresearchgate.net By converting broad, overlapping absorbance bands into sharper, more defined derivative peaks, the method enhances specificity. whoi.edu The amplitude of a derivative peak is inversely proportional to the original band's width; therefore, narrow bands are enhanced more than broad bands, which is useful for quantifying a sharp-peaked analyte in the presence of a broad, interfering background. whoi.edu This makes derivative spectrophotometry a rapid, simple, and cost-effective technique for routine analysis in quality control. researchgate.net
| Feature | Description | Advantage in Deuterated Standard Analysis |
|---|---|---|
| Enhanced Resolution | Separates overlapping spectral peaks by converting broad bands into sharper derivative signals. uw.edu.pl | Allows for accurate quantification of the internal standard (Cetirizine D4) even with spectral interference from the main analyte. |
| Increased Selectivity | Minimizes the effect of background interferences and matrix effects. innovareacademics.in | Improves the reliability of the assay by isolating the standard's signal from excipients or degradation products. |
| Zero-Crossing Method | Allows measurement of one component at a wavelength where the derivative signal of an interfering component is zero. nih.gov | Provides a simple and accurate method for simultaneous determination of the analyte and the internal standard. |
| Quantification of Minor Features | Can detect and quantify shoulder peaks or hidden bands not visible in the zero-order spectrum. | Useful for identifying and quantifying trace impurities alongside the main components. |
Surface Enhanced Raman Scattering (SERS) for Analytical Profiling
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metallic surfaces, typically gold or silver. horiba.comedinst.com This enhancement, which can be on the order of 10¹⁰ to 10¹⁵, allows for the detection of analytes at very low concentrations, even down to the single-molecule level. edinst.com SERS combines the molecular fingerprint specificity of Raman spectroscopy with the high sensitivity required for trace analysis, making it a powerful tool for pharmaceutical profiling. nih.govnih.gov
The mechanism behind SERS involves two primary contributions: an electromagnetic enhancement and a chemical enhancement. wikipedia.orgmdpi.com The electromagnetic effect arises from the excitation of localized surface plasmons on the metallic nanostructure, which creates intense local electric fields that magnify the Raman signal. mdpi.com The chemical effect involves charge-transfer interactions between the molecule and the metal surface, which can also enhance the signal. wikipedia.org
For analytical profiling using an internal standard like this compound, SERS offers several advantages. Its high sensitivity is ideal for quantifying low-dose active pharmaceutical ingredients (APIs) or detecting trace impurities. americanpharmaceuticalreview.com The technique provides detailed molecular-level information, furnishing a specific "fingerprint" for each compound, which allows for precise identification in complex mixtures. nih.govchemisgroup.us SERS can be used to ensure the quality and consistency of drugs by identifying any illegal adulterations or verifying the distribution of low-dose components within a tablet. nih.govamericanpharmaceuticalreview.com While quantification can be challenging due to reproducibility issues with some SERS substrates, the technique excels at rapid, qualitative identification and sensitive detection. nih.govamericanpharmaceuticalreview.com
Application in Biochemical and Biotransformation Studies Utilizing Isotopic Tracing
Elucidation of Metabolic Pathways and Characterization of Biotransformation Products
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and identifying drug metabolites. Cetirizine (B192768) D4 dihydrochloride (B599025) can be used as a tracer to follow the biotransformation of cetirizine in vitro and in vivo.
In vitro metabolic stability assays are crucial in drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the drug with liver microsomes or other metabolically active preparations and monitoring its disappearance over time. The use of deuterated substrates like Cetirizine D4 dihydrochloride can offer several advantages in these studies.
While specific studies detailing the in vitro metabolic stability of this compound are not extensively published, the principles of using deuterated compounds in such assays are well-established. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and more difficult to break than a C-H bond. This can slow down the rate of metabolism at the site of deuteration. By comparing the metabolic stability of cetirizine with that of this compound, researchers can gain insights into the rate-limiting steps of its metabolism.
In enzyme kinetics studies, deuterated substrates can be used to probe the mechanism of enzymatic reactions. By measuring the reaction rates with both the non-deuterated and deuterated substrates, the kinetic isotope effect can be quantified. This information can help to determine whether C-H bond cleavage is a rate-determining step in the enzymatic transformation of cetirizine.
Table 1: Hypothetical Data for In Vitro Metabolic Stability of Cetirizine and Cetirizine D4
| Compound | Half-life (t½) in human liver microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Cetirizine | 45 | 15.4 |
| Cetirizine D4 | 60 | 11.6 |
This table presents hypothetical data to illustrate the potential impact of deuteration on metabolic stability. Actual experimental results may vary.
Isotope dilution mass spectrometry (ID-MS) is a highly accurate method for the quantification of molecules in complex biological matrices. Cetirizine-d4 is commonly used as an internal standard in the quantification of cetirizine in plasma and other biological samples by LC-MS/MS. nih.govspringernature.com This is a direct application of the principles of isotope dilution.
Beyond quantification of the parent drug, this compound can be instrumental in the identification and structural characterization of metabolites, particularly those present at low concentrations (minor metabolites). In a typical drug metabolism study, a biological sample is analyzed by mass spectrometry. The resulting chromatogram can be complex, with numerous peaks corresponding to endogenous compounds and potential drug metabolites. By co-administering a mixture of cetirizine and this compound, metabolites derived from the drug will appear as doublet peaks in the mass spectrum, separated by 4 mass units (the mass difference between the deuterated and non-deuterated forms). This "isotope signature" makes it easier to distinguish drug-related metabolites from the background matrix, facilitating their identification.
Once potential metabolites are identified, their structures can be elucidated using tandem mass spectrometry (MS/MS). The fragmentation patterns of the deuterated and non-deuterated metabolites can be compared to pinpoint the site of metabolic modification. While cetirizine is known to be minimally metabolized, with the major portion of the dose excreted unchanged, some minor metabolites have been reported. nih.gov The use of this compound could aid in the definitive identification and structural confirmation of these and potentially other, yet undiscovered, minor biotransformation products.
Investigation of Deuterium Isotope Effects in Drug Metabolism and Enzyme Mechanisms
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium isotope effect. nih.govsemanticscholar.org This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. In drug metabolism, this often occurs in oxidations catalyzed by cytochrome P450 enzymes.
While specific studies on the deuterium isotope effects in cetirizine metabolism are not widely available, the known metabolic pathways of cetirizine suggest that such effects could be investigated. For instance, if a particular hydroxylation or dealkylation reaction is a key metabolic pathway, deuteration at the site of that reaction would be expected to slow it down. By comparing the metabolic profiles of cetirizine and this compound, researchers could determine the significance of specific metabolic pathways and gain a deeper understanding of the enzyme mechanisms involved in cetirizine's biotransformation.
Table 2: Potential Applications of Deuterium Isotope Effects in Cetirizine Metabolism Research
| Research Question | Experimental Approach | Expected Outcome |
| Is a specific C-H bond cleavage the rate-limiting step in a metabolic reaction? | Compare the rate of metabolite formation from cetirizine and a specifically deuterated analog. | A significant decrease in the rate of metabolite formation with the deuterated analog would indicate that C-H bond cleavage is rate-limiting. |
| Can the metabolic pathway be shifted by deuteration? | Analyze the full metabolic profile of cetirizine and its deuterated analog. | If one metabolic pathway is slowed due to deuteration, an increase in metabolites from alternative pathways may be observed ("metabolic switching"). |
Research on Drug Transport and Distribution Mechanisms in Biological Systems
Understanding how a drug is transported across biological membranes and distributed throughout the body is fundamental to pharmacology. Deuterated analogs like this compound can be valuable tools in these investigations.
The permeability of a drug across cell membranes can be a critical determinant of its absorption and distribution. Studies have investigated the interaction of cetirizine with membrane transporters such as P-glycoprotein (P-gp). drugbank.comnih.gov While these studies did not utilize a deuterated analog, this compound could be employed in such research.
For example, in cellular uptake and efflux studies using cell lines expressing specific transporters, Cetirizine D4 can be used as a tracer. By incubating the cells with the deuterated compound and measuring its intracellular concentration over time, the kinetics of transport can be determined. Furthermore, in competitive transport assays, Cetirizine D4 could be used to compete with other substrates for the same transporter, providing insights into binding affinities and transport mechanisms. The use of a deuterated analog allows for the sensitive and specific detection of the compound by mass spectrometry, even in the presence of endogenous cellular components.
Cetirizine is known to have a high degree of binding to plasma proteins, primarily human serum albumin (HSA). nih.govosti.govresearchgate.net This binding is significant as only the unbound fraction of the drug is pharmacologically active. Deuterated analogs can be used to study the dynamics of this binding.
In competitive binding assays, this compound can be used as a tracer to determine the binding affinity of cetirizine and other compounds to plasma proteins. In these experiments, a known concentration of the deuterated compound is incubated with plasma proteins, and then increasing concentrations of a competing ligand (e.g., non-deuterated cetirizine or another drug) are added. The displacement of the deuterated compound from the protein is measured, allowing for the calculation of binding constants. The use of a stable isotope-labeled compound provides a robust and sensitive method for these types of studies.
Table 3: Research Findings on Cetirizine's Interaction with Biological Systems
| Parameter | Finding |
| Membrane Transport | Cetirizine has been shown to be an inhibitor of the P-glycoprotein (P-gp) transporter in vitro and in situ. drugbank.comnih.gov |
| Plasma Protein Binding | Cetirizine is highly bound to human serum albumin (HSA), with a binding percentage of over 90%. nih.govosti.gov |
| Binding Sites on Albumin | X-ray crystallography has identified two binding sites for cetirizine on equine serum albumin. osti.gov |
Molecular and Cellular Research Perspectives on Cetirizine Analogues
Receptor Binding Studies and Antagonistic Mechanisms at the Molecular Level
The therapeutic efficacy of cetirizine (B192768) and its deuterated analogues is primarily attributed to their antagonist activity at the histamine (B1213489) H1-receptor. Understanding the specifics of this interaction at the molecular level is crucial for elucidating their mechanism of action.
Cetirizine acts as a highly selective antagonist of the histamine H1-receptor. wikipedia.org Competition experiments using radiolabeled ligands have been instrumental in quantifying the binding affinities of cetirizine and its enantiomers, levocetirizine (B1674955) ((R)-cetirizine) and (S)-cetirizine. These studies have consistently shown that levocetirizine is the more active enantiomer, exhibiting a higher affinity for the H1-receptor compared to the (S)-enantiomer. wikipedia.orgnih.gov
The binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | H1-Receptor Affinity (Ki) in nM |
|---|---|
| Cetirizine (racemic mixture) | ~6 |
| Levocetirizine ((R)-enantiomer) | ~3 |
| (S)-cetirizine ((S)-enantiomer) | ~100 |
The Ki values indicate that levocetirizine has approximately twice the affinity for the H1-receptor as the racemic mixture of cetirizine and is significantly more potent than the (S)-enantiomer. nih.gov
Furthermore, cetirizine and its active enantiomer, levocetirizine, demonstrate high selectivity for the H1-receptor. Studies have shown that they are over 600-fold more selective for the H1-receptor compared to a wide range of other receptors, including muscarinic, serotonin, and dopamine (B1211576) receptors. wikipedia.orgnih.gov This high selectivity is a key factor in the favorable side-effect profile of second-generation antihistamines like cetirizine.
Molecular docking simulations and structural biology studies have provided valuable insights into the specific interactions between cetirizine derivatives and the histamine H1-receptor at the atomic level. These studies have helped to identify the key amino acid residues within the receptor's binding pocket that are crucial for the binding of these ligands.
Ligand-receptor docking simulations have suggested the importance of a salt bridge formation between the carboxylic group of levocetirizine and the Lys191 residue located in the fifth transmembrane domain of the human histamine H1-receptor. nih.gov This electrostatic interaction is believed to contribute significantly to the higher binding affinity of levocetirizine compared to its (S)-enantiomer. nih.gov
Further studies involving site-directed mutagenesis have confirmed the critical role of Lys191. Mutation of Lys191 to alanine (B10760859) resulted in a significant reduction in the binding affinity of both levocetirizine and (S)-cetirizine, underscoring the importance of this residue in anchoring the ligand within the binding pocket. nih.govnih.gov Additionally, the carboxylic function of levocetirizine appears to be responsible for its long dissociation time from the H1-receptor, contributing to its prolonged duration of action. nih.gov Molecular dynamics simulations have also highlighted the distinct interactions between the phenyl and chlorophenyl moieties of the two enantiomers with amino acids lining the binding pocket, further explaining the enhanced pharmacological profile of (R)-cetirizine. nih.gov
In Vitro Cellular Responses and Pharmacodynamic Investigations
Beyond its primary role as an H1-receptor antagonist, cetirizine and its analogues have been shown to exert a range of anti-inflammatory effects by modulating the activity of various inflammatory cells. These effects are not solely attributable to H1-receptor blockade and suggest a more complex pharmacodynamic profile.
A hallmark of the anti-inflammatory properties of cetirizine is its ability to inhibit the chemotaxis and migration of inflammatory cells, particularly eosinophils and neutrophils, to the site of an allergic reaction.
In vitro studies have consistently demonstrated that cetirizine can significantly inhibit the migration of eosinophils in response to various chemoattractants, such as platelet-activating factor (PAF) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govkarger.comkarger.com This inhibitory effect is observed at concentrations that are achievable in clinical practice and is not a result of cytotoxicity. karger.com For instance, in one study, cetirizine at concentrations ranging from 0.01 to 1 microgram/ml resulted in a significant inhibition of PAF-induced eosinophil chemotaxis in allergic subjects. nih.gov
| Cetirizine Concentration (µg/mL) | Inhibition of PAF-induced Eosinophil Chemotaxis (%) |
|---|---|
| 0.01 | 47.5 ± 6.1 |
| 0.1 | 50.8 ± 5.1 |
| 1 | 58.9 ± 6.4 |
Data from a study on allergic subjects, showing a dose-dependent inhibition of eosinophil chemotaxis by cetirizine. nih.gov
Similarly, cetirizine has been shown to affect neutrophil function, although the effects can be concentration-dependent. While circulating concentrations of cetirizine during therapy may not significantly alter neutrophil function, higher concentrations have been found to inhibit superoxide (B77818) anion production, a key function of activated neutrophils. nih.gov Some studies have also reported a limited inhibition of neutrophil chemotaxis at high concentrations. nih.gov
The anti-inflammatory effects of cetirizine and its enantiomers extend beyond the simple blockade of H1-receptors and are thought to involve the modulation of intracellular signaling pathways. While direct evidence for kinase inhibition by the (R)-isomer of Cetirizine-d4 is still an emerging area of research, studies on levocetirizine provide strong indications of its influence on cellular signaling.
Levocetirizine has been shown to possess anti-inflammatory properties that contribute to its therapeutic effects. patsnap.com It can inhibit the release of various pro-inflammatory mediators from different cell types. For example, levocetirizine has been demonstrated to inhibit the synthesis of interleukin-6 (IL-6) from human lung macrophages and histamine-induced production of interleukin-8 (IL-8) by dendritic cells. nih.gov These cytokines play a crucial role in the amplification and perpetuation of the inflammatory cascade.
Furthermore, recent studies have indicated that levocetirizine can reduce the expression of activation molecules such as CD134 and ICAM-1, as well as GATA-3, a transcription factor involved in the differentiation of Th2 lymphocytes. nih.gov By modulating these signaling molecules and transcription factors, levocetirizine can interfere with the complex network of cellular communication that drives allergic inflammation. These findings suggest that the therapeutic benefits of cetirizine analogues may be, in part, due to their ability to modulate key signaling pathways involved in the inflammatory response.
The anti-inflammatory properties of cetirizine have been further characterized in various defined cellular models. These studies have provided a more detailed understanding of how cetirizine can influence the inflammatory process at a cellular level, independent of its antihistaminic action.
In human neutrophils, preincubation with cetirizine has been found to significantly decrease the generation of leukotriene B4 (LTB4) upon stimulation with fMLP or sodium fluoride (B91410) (NaF). nih.gov LTB4 is a potent lipid mediator that plays a critical role in attracting and activating neutrophils. This suggests that cetirizine can exert anti-inflammatory effects by interfering with the production of key inflammatory mediators. nih.gov
Furthermore, cetirizine has been shown to potentiate the anti-inflammatory effects of corticosteroids in vitro. In cellular models, cetirizine enhanced the dexamethasone-induced expression of anti-inflammatory genes and the transrepression of pro-inflammatory genes. mdpi.com This synergistic effect suggests that co-administration of cetirizine with glucocorticoids could be a potential therapeutic strategy to enhance anti-inflammatory outcomes.
Studies on human eosinophils have also revealed that high concentrations of cetirizine can significantly inhibit IL-5-dependent eosinophil survival. nih.gov By promoting the apoptosis of eosinophils, cetirizine may contribute to the resolution of inflammation in allergic conditions.
Stability and Degradation Product Analysis of Cetirizine Dihydrochloride (B599025)
The intrinsic stability of a drug substance is a critical parameter that must be thoroughly investigated during pharmaceutical development. Understanding how a molecule behaves under various stress conditions helps in identifying potential degradation products, elucidating degradation pathways, and developing stable formulations. For Cetirizine Dihydrochloride, extensive research has been conducted through forced degradation studies to assess its stability profile. These studies are fundamental to the development of stability-indicating analytical methods, which are essential for ensuring the purity and quality of the drug substance.
Design and Execution of Forced Degradation Studies to Identify Degradation Pathways
Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard storage conditions. nih.gov The goal is to generate degradation products and gain insight into the molecule's inherent stability. nih.gov For Cetirizine Dihydrochloride, these studies have been systematically designed to cover various hydrolytic, oxidative, and photolytic stress conditions, as recommended by international guidelines. semanticscholar.org
The execution of these studies involves exposing solutions or solid samples of Cetirizine Dihydrochloride to specific stressors for a defined period. The conditions are carefully chosen to achieve a detectable level of degradation, typically between 10% and 30%, without completely destroying the molecule.
Hydrolytic Conditions: The stability of Cetirizine Dihydrochloride has been evaluated across a range of pH levels.
Acidic Hydrolysis: Studies have shown that the compound is unstable in acidic environments. nih.gov Treatment with hydrochloric acid (e.g., 0.1 M HCl to 2 M HCl) at elevated temperatures (e.g., 80°C to 105°C) results in significant degradation. nih.govnih.govbohrium.com For instance, exposure to 0.1 M HCl at 105°C led to approximately 19% degradation, revealing five distinct degradation peaks in chromatographic analysis. bohrium.com Under these conditions, a primary degradation product formed is α-(4-chlorophenyl) benzyl (B1604629) alcohol. semanticscholar.org
Neutral Hydrolysis: In neutral hydrolytic conditions, the drug also undergoes extensive degradation, reportedly around 99% over 48 hours. semanticscholar.org The degradation product identified under these conditions is the same as in acidic hydrolysis, α-(4-chlorophenyl) benzyl alcohol. semanticscholar.org
Alkaline Hydrolysis: In contrast to its instability in acidic and neutral solutions, Cetirizine Dihydrochloride has demonstrated significant stability in basic conditions. semanticscholar.orgnih.gov Studies using 0.1 M NaOH, even at high temperatures like 80°C and 105°C, showed insignificant or no degradation. nih.govnih.gov
Oxidative Conditions: Oxidative stress testing, typically using hydrogen peroxide (H₂O₂), has revealed a significant susceptibility of Cetirizine Dihydrochloride to oxidation. nih.gov
Exposure to hydrogen peroxide (e.g., 0.5% to 33% H₂O₂) at temperatures ranging from 50°C to 80°C causes rapid and extensive degradation. nih.govnih.gov One study reported as much as 79% degradation when the drug was exposed to 33% H₂O₂, resulting in the formation of five degradation products. nih.govbohrium.com
The primary degradation product identified under oxidative stress is 4-chlorobenzophenone. semanticscholar.org The degradation kinetics in the presence of 0.5% H₂O₂ were found to follow a pseudo-first-order reaction. nih.govsemanticscholar.org
Photolytic and Thermal Conditions:
Photostability: When exposed to light, Cetirizine Dihydrochloride shows moderate degradation, estimated to be around 30-50%. semanticscholar.org
Thermal Stability: In the solid state, the degradation of Cetirizine Dihydrochloride has been investigated at temperatures from 368 K to 392 K (95°C to 119°C). ptfarm.pl The degradation process in dry air was found to follow a pseudo-first-order reaction model. ptfarm.pl The substance is considered stable at room temperature. ptfarm.pl
The degradation pathways proposed from these studies suggest that the ether linkage and the piperazine (B1678402) ring are the most reactive sites in the molecule. Acid hydrolysis leads to the cleavage of the ether bond, while oxidation targets the piperazine ring, leading to the formation of different degradation products. semanticscholar.orgresearchgate.net
| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation (%) | Identified Degradation Products | Reference |
|---|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 105°C | - | ~19% | α-(4-chlorophenyl) benzyl alcohol | nih.govsemanticscholar.orgbohrium.com |
| Acid Hydrolysis | 2 M HCl | 70-90°C | - | Unstable | Not specified | nih.govsemanticscholar.org |
| Alkaline Hydrolysis | 0.1 M NaOH | 80-105°C | 24 hours | Insignificant/None | None | nih.govnih.gov |
| Neutral Hydrolysis | Water | - | 48 hours | ~99% | α-(4-chlorophenyl) benzyl alcohol | semanticscholar.org |
| Oxidation | 33% H₂O₂ | Room Temp | - | ~79% | 4-chlorobenzophenone | nih.govsemanticscholar.orgbohrium.com |
| Oxidation | 0.5% H₂O₂ | 50-80°C | - | Unstable | Not specified | nih.govsemanticscholar.org |
| Photolytic | Light Exposure | - | - | 30-50% | Not specified | semanticscholar.org |
| Thermal (Solid State) | Dry Air | 95-119°C | - | Follows pseudo-first-order kinetics | Not specified | ptfarm.pl |
Development of Stability-Indicating Analytical Methods for Research Purity Assessments
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. nih.gov The development of such methods is a direct outcome of forced degradation studies and is crucial for the purity assessment of Cetirizine Dihydrochloride. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. nih.govnih.gov
Method Development: The primary goal during the development of an HPLC method for Cetirizine Dihydrochloride is to achieve optimal separation between the intact drug and all potential degradation products generated during stress testing. nih.gov
Chromatographic System: Researchers have successfully developed several reverse-phase HPLC (RP-HPLC) methods. nih.gov A typical system utilizes a C8 or C18 stationary phase column. nih.govnih.gov
Mobile Phase: The mobile phase composition is optimized to achieve the best resolution. A common approach involves an isocratic elution system using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724). nih.govnih.gov For example, one validated method used a mobile phase consisting of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v) adjusted to a pH of 3.5. nih.govsemanticscholar.org Another method employed a mixture of 0.2 M K₂HPO₄ (pH 7.00) and acetonitrile (65:35, v/v). nih.gov
Detection: Detection is typically performed using a UV detector, with the wavelength set at 230 nm, where Cetirizine and its degradation products exhibit adequate absorbance. nih.govnih.gov
Method Validation: Once developed, the analytical method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for its intended purpose. nih.gov
Specificity: The method's ability to selectively analyze the drug in the presence of its degradation products is the core of a SIAM. This is confirmed by analyzing stressed samples, where the peak for Cetirizine Dihydrochloride should be pure and well-resolved from any other peaks. Peak purity analysis using a diode array detector is often performed to confirm the complete separation. nih.gov
Linearity: The method demonstrates linearity over a specified concentration range. For instance, methods for Cetirizine Dihydrochloride have shown excellent linearity (with a coefficient of determination, r² > 0.999) in ranges such as 1-20 μg/mL and 350-650 μg/mL. nih.govnih.gov
Precision: The precision of the method is established by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). For Cetirizine analysis, relative standard deviation (RSD) values are typically well below the accepted limit of 2%. nih.govnih.gov
Accuracy: Accuracy is determined by recovery studies, and for validated methods, recovery rates are generally within the 98-102% range. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): These parameters establish the sensitivity of the method. For Cetirizine Dihydrochloride, reported LOQ values can be as low as 0.25 μg/mL, allowing for the quantification of trace-level impurities. nih.govnih.gov
The successful development and validation of these stability-indicating HPLC methods provide a reliable tool for the quantitative determination of Cetirizine Dihydrochloride and its degradation products, ensuring the quality and stability of the substance during research and manufacturing. nih.govnih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Symmetry C₁₈ | Eclipse XDB C₈ | Hypersil BDS C₁₈ |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile (60:40, v/v), pH 3.5 | 0.2 M K₂HPO₄ : Acetonitrile (65:35, v/v), pH 7.0 | 0.05 M Dihydrogen phosphate (B84403) : Acetonitrile : Methanol : Tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 |
| Flow Rate | Not specified | 1 mL/min | 1 mL/min |
| Detection Wavelength | Not specified | 230 nm | 230 nm |
| Linearity Range (μg/mL) | 1 - 20 | 350 - 650 | 200 - 800 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Not specified |
| LOD (μg/mL) | 0.2 | 0.056 | 0.10 |
| LOQ (μg/mL) | 1.0 | 0.25 | 0.34 |
| Reference | nih.govsemanticscholar.org | nih.gov | nih.gov |
Future Directions and Methodological Advancements in Deuterated Cetirizine Analogue Research
Exploration of Novel Deuteration Methodologies for Enhanced Isotopic Purity and Yield
The synthesis of deuterated active pharmaceutical ingredients (D-APIs) with high isotopic purity and in high yield is paramount for their use in clinical and research settings. bvsalud.org Future research will focus on moving beyond traditional methods towards more precise and efficient deuteration techniques.
Current challenges in deuteration include the formation of undesirable isotopologues (molecules with a different number of deuterium (B1214612) atoms) and isotopomers (molecules with deuterium in different positions), which can arise even with modern techniques. bvsalud.orgnih.gov Methodologies that offer high regio- and stereoselectivity are essential to ensure that deuterium is incorporated only at the desired molecular sites. acs.org This precision is critical because the position of deuterium can significantly influence the molecule's pharmacokinetic profile and metabolic stability. nih.govzeochem.com
Emerging strategies include the use of transition-metal catalysts, which can facilitate hydrogen isotope exchange (HIE) under mild conditions. researchgate.netnih.gov While effective, these methods often rely on expensive and potentially toxic precious metals. researchgate.net Therefore, a key area of future development is the creation of novel, transition-metal-free protocols. researchgate.net Another promising avenue is the development of deuterated building blocks for de novo drug design, allowing for high total deuterium incorporation while maintaining sample purity. nih.gov
The table below summarizes some advanced deuteration approaches applicable to the synthesis of compounds like Cetirizine (B192768) D4 dihydrochloride (B599025).
| Methodology | Description | Advantages | Key Challenges |
| Metal-Catalyzed HIE | Utilizes transition metals (e.g., Pd, Pt, Co) to facilitate the exchange of hydrogen for deuterium on a substrate. nih.gov | High reactivity under mild conditions; can be used for late-stage deuteration. researchgate.netnih.gov | Reliance on expensive and potentially toxic precious metals; potential for unselective isotope incorporation. researchgate.netnih.gov |
| Organometallic Complexation | Involves coordinating a molecule (e.g., an arene) to a metal fragment to enable highly regio- and stereoselective deuteration. acs.org | High degree of control over the position and stereochemistry of deuterium incorporation. acs.org | Often requires multi-step processes of complexation and decomplexation. acs.org |
| Deuterated Building Blocks | Synthesis of small, deuterated molecules that are then used in the construction of the final D-API. nih.govresearchgate.net | Can produce custom deuteration patterns with high isotopic purity and high total deuterium content. nih.gov | Requires the separate, efficient synthesis of the deuterated starting materials. researchgate.net |
| High-Temperature Solid-State Catalytic Isotope Exchange (HSCIE) | A method that involves high temperatures to promote isotope exchange. nih.gov | Can achieve deuteration without the need for complex reagents. | Often leads to unselective labeling at multiple positions. nih.gov |
Future efforts will likely integrate these techniques, possibly using computational models to predict optimal deuteration sites and reaction conditions to maximize yield and isotopic purity for complex molecules like cetirizine.
Development of Advanced Analytical Platforms for Ultra-Sensitive Isotopic Tracing and Quantification
The precise characterization of deuterated compounds is critical to ensuring their quality and understanding their behavior in vivo. rsc.org The development of highly sensitive analytical platforms is a key future direction, enabling researchers to accurately determine isotopic purity and quantify these compounds at very low concentrations in biological matrices. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique. rsc.orgnih.gov It allows for the clear distinction between the deuterated analogue and its non-deuterated counterpart, as well as the identification of various isotopologues. bvsalud.orgnih.gov Future advancements will focus on improving the resolution and sensitivity of these instruments to detect and quantify minute levels of deuterated drugs and their metabolites. nih.govaston.ac.uk Electrospray ionization (ESI)-HRMS offers a rapid and highly sensitive method for characterizing isotopic purity with minimal sample consumption. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. It provides detailed structural information, confirming the exact position of the deuterium labels within the molecule, which is something mass spectrometry alone cannot typically do. rsc.org
Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that offers unparalleled resolution for distinguishing between different isotopomers in a complex mixture, providing a complete description of the isotopic composition. acs.org
The table below details the capabilities of these advanced analytical platforms.
| Analytical Platform | Application in Deuterated Drug Analysis | Advantages |
| LC-HRMS | Quantification of deuterated compounds in biological samples; determination of isotopic enrichment and purity. rsc.orgnih.gov | High sensitivity and specificity; provides mass accuracy to distinguish isotopologues. nih.gov |
| NMR Spectroscopy | Confirms the structural integrity and precise location of deuterium atoms within the molecule. rsc.org | Provides unambiguous structural information and relative isotopic purity. rsc.org |
| UHPLC–QqQ-MS/MS | Ultra-sensitive quantification for pharmacokinetic studies, capable of measuring concentrations in the ng/mL range. nih.gov | Extremely high sensitivity and selectivity, ideal for complex biological matrices. nih.gov |
| MRR Spectroscopy | Complete characterization of isotopic composition, including the structural identity and percent composition of a mixture of isotopomers. acs.org | Unambiguously distinguishes between isotopomers, eliminating spectral overlap. acs.org |
Cetirizine D4 is already utilized as an internal standard in LC-MS/MS methods for the quantification of cetirizine in human plasma, demonstrating the practical application of these technologies. nih.gov The continued evolution of these platforms will be crucial for advancing the development and application of deuterated pharmaceuticals.
Expansion of In Vitro Biochemical and Cellular Mechanistic Studies with Deuterated Analogues
Deuterated analogues provide a unique tool for elucidating the biochemical and cellular mechanisms of drug action. By altering the rate of metabolic processes without changing the fundamental interaction with the biological target, these compounds can help dissect complex pharmacological pathways. zeochem.com
Future research using deuterated cetirizine analogues will likely expand into several areas. One key application is in studying the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions mediated by enzymes like the cytochrome P450 (CYP) family. nih.gov This can help identify specific metabolic "soft spots" on the molecule and clarify metabolic pathways. nih.gov For instance, studies on other deuterated drugs have shown a significant decrease in the rate of major metabolite formation, which is accompanied by an increase in metabolism at secondary sites. nih.gov
In cellular systems, deuterated compounds can be used to investigate drug-target interactions. For example, computational and experimental studies on deuterated histamine (B1213489) showed an increased binding affinity for the H2 receptor, which was attributed to altered hydrogen bonding interactions. nih.gov Similar studies with deuterated cetirizine could provide deeper insights into its binding kinetics and interaction with the H1 receptor. biomedpharmajournal.org Furthermore, cetirizine is known to have anti-inflammatory effects beyond H1-receptor antagonism, such as inhibiting eosinophil chemotaxis. researchgate.netnih.govresearchgate.net Deuterated analogues could be used in cellular models to explore whether these non-H1-dependent activities are influenced by changes in metabolic stability.
| Research Area | Application of Deuterated Cetirizine | Potential Insights |
| Metabolic Pathway Elucidation | Use KIE to slow metabolic processes and identify primary sites of metabolism. nih.gov | Clarify the specific CYP enzymes responsible for cetirizine metabolism and identify key metabolites. |
| Drug-Receptor Binding Kinetics | Investigate how deuteration affects the association and dissociation rates with the H1 receptor. nih.gov | Understand the role of specific molecular interactions and hydrogen bonding in receptor affinity and occupancy. nih.gov |
| Cellular Anti-inflammatory Mechanisms | Examine the effect of deuterated cetirizine on cellular responses like eosinophil migration and mediator release in in vitro models. nih.gov | Determine if the anti-inflammatory properties of cetirizine are linked to its metabolism or are a direct effect of the parent compound. researchgate.net |
| Transporter Interaction Studies | Assess whether deuteration impacts the interaction of cetirizine with drug transporters that may influence its distribution and elimination. | Uncover potential drug-transporter interactions that could affect pharmacokinetics. |
These in vitro studies will provide a mechanistic foundation for the observed pharmacokinetic and pharmacodynamic properties of deuterated cetirizine in vivo.
Application of Deuterated Cetirizine Dihydrochloride in Advanced Preclinical Research Model Systems (with a focus on methodological utility)
Deuterated compounds like Cetirizine D4 dihydrochloride are invaluable tools in preclinical research, primarily due to their utility in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Their application in advanced preclinical models provides more precise and reliable data, facilitating the drug development process.
The most widespread methodological use of deuterated analogues is as internal standards for quantitative bioanalysis. scispace.comnih.gov In LC-MS/MS assays, co-administering a known amount of Cetirizine D4 with the non-deuterated drug allows for highly accurate quantification of the drug in plasma or tissue samples by correcting for variations in sample processing and instrument response. nih.gov
Beyond their role as standards, deuterated compounds are used to investigate the PK profile of a drug. The "deuterium switch" approach involves replacing hydrogen with deuterium at sites of metabolism to slow down clearance and improve the drug's metabolic profile, potentially leading to higher oral bioavailability and a longer half-life. zeochem.comresearchgate.net Preclinical animal models are essential for evaluating these modified PK properties. Population pharmacokinetic (PPK) models can be developed in these systems to simulate drug exposure and predict how changes in metabolism due to deuteration will affect drug concentrations over time. nih.gov
In PD studies, deuterated cetirizine can help establish a clearer relationship between drug exposure and therapeutic effect. By providing a more stable pharmacokinetic profile, deuterated analogues can reduce variability in drug levels, allowing for a more accurate assessment of the drug's effect on biological markers, such as the inhibition of a histamine-induced wheal and flare response. nih.govsemanticscholar.org
| Preclinical Application | Methodological Utility of this compound | Research Outcome |
| Pharmacokinetic (PK) Studies | Serves as an ideal internal standard for LC-MS/MS quantification of cetirizine in biological samples. nih.gov | Highly accurate and precise measurement of drug concentrations, leading to reliable PK parameters (e.g., half-life, clearance). nih.gov |
| Metabolism Studies | Used as a tool to probe the effects of the kinetic isotope effect on the metabolic stability and pathway of cetirizine. zeochem.comresearchgate.net | Improved understanding of the drug's metabolic fate and the potential for creating a superior therapeutic agent with an enhanced PK profile. zeochem.com |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Helps to build more robust PK/PD models by providing stable and predictable drug exposure profiles in animal models. nih.gov | Better prediction of the dose-response relationship and the duration of the antihistaminic effect. semanticscholar.org |
| Bioavailability Studies | Can be co-administered with the non-deuterated drug (a "mixed" dose) to precisely determine absolute bioavailability without intravenous administration of the parent drug. | A more efficient and direct way to measure the fraction of the drug that reaches systemic circulation. |
The use of this compound in these advanced preclinical models is not just about creating a potentially better drug, but also about refining the very methods used to study and develop new pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Cetirizine D4 dihydrochloride, and how does deuterium labeling impact experimental design?
- Answer: Synthesis of this compound involves incorporating deuterium atoms at specific positions to enable isotopic tracing. A validated method includes dissolving the parent compound (Cetirizine) in glacial acetic acid with a catalyst (e.g., salicylic aldehyde) to facilitate deuterium exchange under controlled heating . The dihydrochloride form is obtained via hydrochloric acid treatment. Deuterium labeling enhances traceability in metabolic studies using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and improves mass spectrometry sensitivity by reducing background noise . Researchers must verify isotopic purity (>98%) and stability under experimental conditions (e.g., pH, temperature) to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high specificity and sensitivity . For structural validation, Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are critical. XRD analysis confirms the monoclinic crystal system (space group P21/n) with lattice parameters a = 13.6663 Å, b = 7.0978 Å, and c = 23.8311 Å, ensuring crystallographic consistency . UV-Vis spectrophotometry at 231 nm (specific absorbance: 359–381) provides rapid purity assessment .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in pharmacokinetic data for this compound?
- Answer: Discrepancies in metabolic pathway data (e.g., hepatic vs. renal clearance) can arise from non-specific tracer interference. Deuterium-labeled Cetirizine D4 allows precise tracking of parent and metabolite distributions using LC-MS/MS, distinguishing endogenous molecules from administered compounds . For example, deuterium’s mass shift (+4 Da) isolates Cetirizine D4 from unlabeled isoforms in mass spectra, enabling accurate pharmacokinetic modeling . Researchers should cross-validate findings with nuclear magnetic resonance (NMR) to confirm deuterium placement and metabolic stability .
Q. What methodological challenges arise in crystallographic studies of this compound, and how are they addressed?
- Answer: Crystal structure determination via XRD is complicated by hydrogen bonding networks and π-interactions. In this compound, intra-/intermolecular hydrogen bonds (N–H···Cl, O–H···O) dominate packing, requiring high-resolution data (≤0.8 Å) for accurate refinement . Density Functional Theory (DFT) optimization resolves discrepancies between experimental and computational models, particularly in bond distances and angles (e.g., C–Cl: 1.76 Å vs. 1.74 Å predicted) . Synchrotron radiation sources improve signal-to-noise ratios for weakly diffracting crystals.
Q. How do impurity profiles affect reproducibility in this compound studies, and what mitigation strategies are recommended?
- Answer: Common impurities include 4-chlorobenzophenone (≤0.1%) and bis-alkylated byproducts (e.g., 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine) . Reverse-phase HPLC with diode-array detection (DAD) identifies impurities at 254 nm, while LC-MS/MS confirms structures. Method validation per ICH Q2(R1) guidelines ensures limits of detection (LOD) ≤0.05% . For deuterated analogs, isotopic cross-contamination (e.g., D4 vs. D8) must be ruled out via high-resolution mass spectrometry (HRMS) .
Data Contradiction and Nomenclature Clarifications
Q. Why do conflicting nomenclature terms (e.g., "hydrochloride" vs. "dihydrochloride") appear in literature, and how should researchers address this?
- Answer: The terms "cetirizine hydrochloride" and "cetirizine dihydrochloride" are often used interchangeably, but they refer to the same dihydrochloride salt (molecular formula: C21H25ClN2O3·2HCl) . Researchers must verify molecular descriptors (e.g., CAS 83881-52-1) and structural diagrams to avoid misinterpretation. Regulatory documents (e.g., USP monographs) standardize nomenclature for pharmacological studies .
Methodological Best Practices
Q. What protocols ensure stability of this compound in long-term storage?
- Answer: Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions (1 mg/mL in acetonitrile/water), use amber vials to prevent photodegradation and analyze stability via accelerated aging tests (40°C/75% RH for 6 months) . Periodic HPLC-UV checks (231 nm) monitor degradation products (e.g., hydrolyzed piperazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
